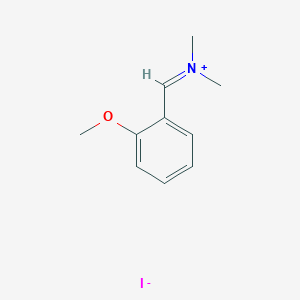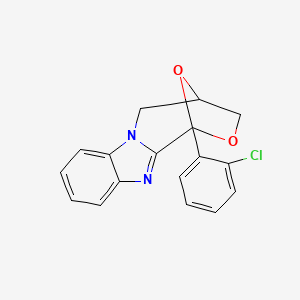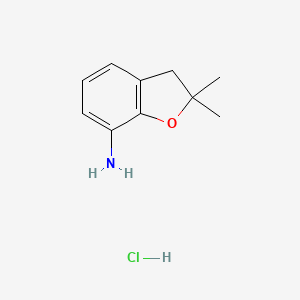
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms at positions 1 and 6 on the naphthalene ring, and a 2-methyl-4-nitrophenoxy group attached at position 2. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene typically involves a multi-step process. One common method includes the bromination of 2-(2-methyl-4-nitrophenoxy)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-4-methylphenoxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dibromo-2-methoxy-naphthalene
- 2,6-Dibromo-4-nitrophenol
- 1,4-Dibromo-2,3-dimethylbutane
Uniqueness
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both bromine atoms and a nitrophenoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
| 83054-14-2 | |
Molekularformel |
C17H11Br2NO3 |
Molekulargewicht |
437.1 g/mol |
IUPAC-Name |
1,6-dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Br2NO3/c1-10-8-13(20(21)22)4-7-15(10)23-16-6-2-11-9-12(18)3-5-14(11)17(16)19/h2-9H,1H3 |
InChI-Schlüssel |
KDZHXLKVGPQVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



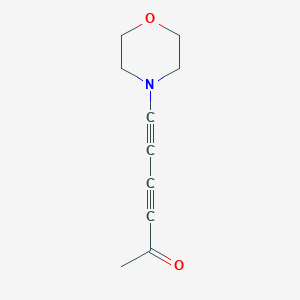
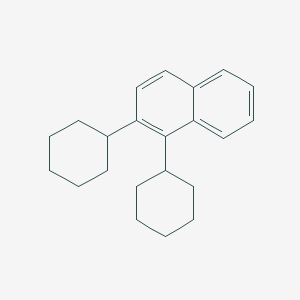
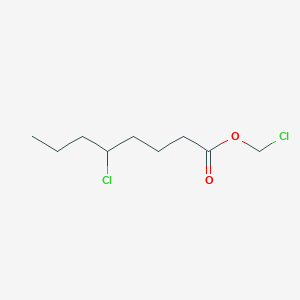
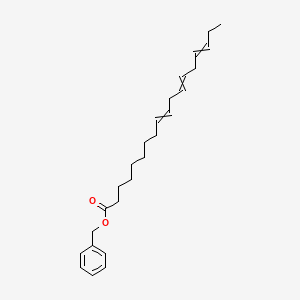
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
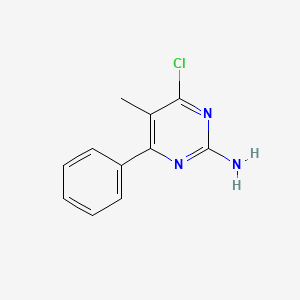
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)


